molecular formula C19H19N7O5S2 B4099984 Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate

Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B4099984
M. Wt: 489.5 g/mol
InChI Key: AGBSKBMKCOXKOJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

  • Position 4: An amino group (-NH₂), critical for hydrogen bonding and electronic modulation.
  • Position 5: An ethyl carboxylate ester (-COOEt), enhancing solubility and metabolic stability.
  • Position 2: A sulfanyl (-S-) group tethered to a 2-oxoethyl chain. This chain further connects to a phenyl ring modified with a sulfonamide (-SO₂NH-) linkage to a 2-pyrimidinylamino group.

Properties

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O5S2/c1-2-31-17(28)14-10-23-19(25-16(14)20)32-11-15(27)24-12-4-6-13(7-5-12)33(29,30)26-18-21-8-3-9-22-18/h3-10H,2,11H2,1H3,(H,24,27)(H2,20,23,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSKBMKCOXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate ()

  • Structure : Features a phenacyl (2-oxo-2-phenylethyl) group at position 2 instead of the sulfonamide-linked pyrimidine moiety.
  • Key Differences: Substituent Complexity: The target compound’s sulfonamide-pyrimidine side chain introduces additional hydrogen bond donors/acceptors, unlike the simpler phenyl group in this analog . Molecular Weight: The target compound (MW ≈ 500–550 g/mol, estimated) is heavier than this analog (MW 331.39 g/mol).
Property Target Compound Ethyl 4-amino-2-phenacylsulfanyl analog
Position 2 Substituent Sulfonamide-pyrimidine chain Phenacyl group
Molecular Formula C₂₀H₂₂N₈O₅S₂ (estimated) C₁₅H₁₅N₃O₃S
Hydrogen Bond Acceptors ~10 5

Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()

  • Structure: Simplifies both position 4 (methylamino instead of amino) and position 2 (methylsulfanyl instead of the complex sulfonamide chain).
  • Key Differences: Electronic Effects: The methylamino group reduces basicity compared to the primary amine in the target compound. Hydrophobicity: The methylsulfanyl group increases lipophilicity (logP ≈ 1.5–2.0) compared to the polar sulfonamide chain (logP ≈ 0.5–1.0) .
Property Target Compound Methylamino-methylsulfanyl analog
Position 4 Substituent -NH₂ -NHCH₃
Position 2 Substituent Complex sulfonamide chain -SCH₃
Molecular Weight ~500–550 g/mol 241.29 g/mol

Ethyl 4-amino-2-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-5-pyrimidinecarboxylate ()

  • Structure: Shares the 2-oxoethylsulfanyl group but replaces the sulfonamide-linked pyrimidine with a 3-toluidino (methylanilino) group.
  • Solubility: The toluidino analog (MW 346.40 g/mol) may exhibit lower aqueous solubility than the target compound due to reduced polarity.
Property Target Compound 3-Toluidino analog
Position 2 Side Chain Sulfonamide-pyrimidine 3-Toluidino-2-oxoethyl
Hydrogen Bond Donors 5–6 3

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-pyrimidine-5-carboxylate ()

  • Structure: Substitutes position 4 with a methyl group and position 2 with a p-tolylamino group.
  • Key Differences: Steric Effects: The methyl group at position 4 may hinder interactions compared to the amino group in the target compound. Bioactivity: The p-tolylamino group’s electron-donating properties could alter binding affinity in biological systems .
Property Target Compound 4-Methyl-p-tolylamino analog
Position 4 Substituent -NH₂ -CH₃
Molecular Weight ~500–550 g/mol 271.31 g/mol

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate ()

  • Structure : Features a dichlorophenylsulfanyl group and a phenyl group at position 2.
  • Key Differences :
    • Electrophilicity : The electron-withdrawing chlorine atoms increase electrophilicity, contrasting with the sulfonamide’s electron-deficient nature .
    • Toxicity Profile : Chlorinated aromatics may raise metabolic stability concerns compared to sulfonamides.
Property Target Compound Dichlorophenyl analog
Position 2 Substituent Sulfonamide-pyrimidine 2,4-Dichlorophenylsulfanyl
Halogen Content None 2 Cl atoms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate

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